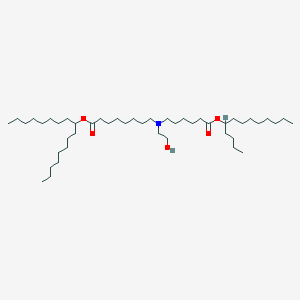
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is a complex organic compound with a molecular formula of C44H87NO5. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate typically involves multiple steps, including esterification and amidation reactionsThe final step involves the amidation of the intermediate product with an appropriate amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity. The process may also include purification steps like distillation and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The functional groups in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate involves its interaction with molecular targets and pathways within cells. The compound can penetrate cell membranes and interact with intracellular proteins, enzymes, and receptors. This interaction can modulate various cellular functions, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of a tridecan-5-yloxy group.
Octanoic acid, 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)-, 1-octylnonyl ester: Another related compound with slight variations in the hydrocarbon chain.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-tridecan-5-yloxyhexyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-16-20-26-34-43(33-12-8-4)51-46(50)38-30-25-32-40-47(41-42-48)39-31-24-19-23-29-37-45(49)52-44(35-27-21-17-14-10-6-2)36-28-22-18-15-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
JGHAALMNJQIPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















